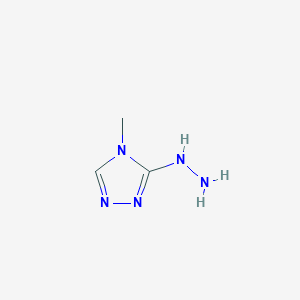

3-hydrazinyl-4-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

(4-methyl-1,2,4-triazol-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-8-2-5-7-3(8)6-4/h2H,4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXMEDWBAKFSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydrazinyl 4 Methyl 4h 1,2,4 Triazole and Its Analogues

Classical Synthetic Routes to the 4-Methyl-4H-1,2,4-triazole Core from Precursors

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of heterocyclic chemistry, with several classical methods being widely utilized. These reactions often employ simple, readily available starting materials and proceed through well-established mechanisms.

One of the most fundamental and versatile approaches to the 1,2,4-triazole core involves the cyclization of thiosemicarbazide (B42300) derivatives. In the context of synthesizing the 4-methyl substituted triazole, N-methylthiosemicarbazide serves as a key precursor. The reaction of N-methylthiosemicarbazide with formic acid or its derivatives, such as orthoformates, under dehydrating conditions leads to the formation of the 4-methyl-4H-1,2,4-triazole ring. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization with the elimination of a molecule of water and hydrogen sulfide.

Two named reactions are of particular historical and practical significance in the synthesis of 1,2,4-triazoles: the Pellizzari reaction and the Einhorn-Brunner reaction. The Pellizzari reaction , first reported in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. organic-chemistry.org While effective, this method can require high temperatures and may result in a mixture of products if unsymmetrical amides and hydrazides are used. organic-chemistry.org

The Einhorn-Brunner reaction provides an alternative route, involving the condensation of an imide with an alkyl hydrazine (B178648). iitb.ac.in This reaction can offer better control over the regioselectivity of the final product. iitb.ac.in For the synthesis of a 4-methyl-4H-1,2,4-triazole derivative, a suitable diacylamine could be reacted with methylhydrazine.

A common and efficient laboratory-scale synthesis of the 4-methyl-4H-1,2,4-triazole core often starts with the preparation of 4-methyl-3-mercapto-4H-1,2,4-triazole. This intermediate is typically synthesized by the cyclization of N-methylthiosemicarbazide with formic acid. The resulting thiol can then be subjected to various functional group transformations to afford a range of 3-substituted 4-methyl-4H-1,2,4-triazoles.

Strategies for Introducing the Hydrazinyl Moiety onto the 1,2,4-Triazole Ring System

Once the 4-methyl-4H-1,2,4-triazole core is established, the next critical step is the introduction of the hydrazinyl group at the 3-position. This transformation can be achieved through several synthetic strategies, primarily involving the conversion of a suitable leaving group at the C3 position.

A prevalent method involves the nucleophilic substitution of a halogen atom. A 3-halo-4-methyl-4H-1,2,4-triazole can be reacted with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, displacing the halide to form the desired 3-hydrazinyl-4-methyl-4H-1,2,4-triazole. The reactivity of the halide follows the order I > Br > Cl.

An alternative and often more accessible route utilizes a 3-mercapto-4-methyl-4H-1,2,4-triazole as the starting material. The thiol group can be converted into a better leaving group, such as a methylthio group, by reaction with a methylating agent like methyl iodide. The resulting 3-(methylthio)-4-methyl-4H-1,2,4-triazole can then be treated with hydrazine hydrate. The hydrazinolysis of the methylthio group proceeds via a nucleophilic substitution mechanism to yield the final product. This two-step process, starting from the readily available 3-mercapto derivative, is a practical and commonly employed strategy.

Advanced and Sustainable Synthetic Approaches for 1,2,4-Triazole Derivatives

In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and sustainable synthetic methodologies in organic chemistry. These advanced approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. nih.gov The synthesis of 1,2,4-triazole derivatives has been shown to be amenable to microwave heating. For instance, the cyclization of thiosemicarbazide derivatives and the subsequent introduction of various substituents can be efficiently carried out under microwave conditions. A simple and efficient method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation in the absence of a catalyst. organic-chemistry.org

Electrochemical Methods in Triazole Synthesis

Electrochemical synthesis offers a green and sustainable alternative to conventional chemical methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric oxidants or reducing agents. An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in alcohols has been developed for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This method avoids the use of strong oxidants and transition-metal catalysts. organic-chemistry.org The electrochemical synthesis of 1,2,4-triazole-fused heterocycles has also been reported, demonstrating the potential of this technique in constructing complex triazole-containing systems. rsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Nickel)

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Copper and nickel catalysts have been particularly useful in the synthesis of 1,2,4-triazole derivatives.

Copper-catalyzed reactions have been developed for the one-pot synthesis of substituted 1,2,4-triazoles from nitriles and hydroxylamine. nih.gov These protocols often utilize readily available starting materials and inexpensive copper salts as catalysts. nih.gov Copper-catalyzed oxidative coupling reactions have also been employed to construct the triazole ring. frontiersin.org

Nickel-catalyzed reactions have also found application in the synthesis of functionalized 1,2,4-triazoles. Nickel complexes bearing 1,2,4-triazole-based N-heterocyclic carbene ligands have been synthesized and used as catalysts in cross-coupling reactions, demonstrating the utility of this metal in the functionalization of the triazole core. researchgate.net

Metal-Free Oxidative Cyclization Pathways

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the potential toxicity and cost associated with metal catalysts. Metal-free oxidative cyclization reactions provide a direct approach to the synthesis of 1,2,4-triazoles. For instance, the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides with N,N-dimethylformamide (DMF) has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. researchgate.net These methods often rely on readily available and environmentally benign oxidizing agents.

Multi-component Reaction (MCR) Strategies for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, offer a highly efficient route to a diverse range of 1,2,4-triazole analogues. rsc.orgorganic-chemistry.org These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally complex molecules from simple precursors.

A common MCR approach for synthesizing substituted 1,2,4-triazoles involves the condensation of hydrazines, an amine or amidine source, and a carbonyl compound or its equivalent. For the specific synthesis of analogues of this compound, a three-component reaction could theoretically involve methylhydrazine, a source for the C3-hydrazine group (like thiocarbohydrazide (B147625) or a protected hydrazine equivalent), and a C1 source. For instance, a facile metal-free MCR has been developed for assembling 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, showcasing the potential of MCRs to introduce varied substituents. nih.govfrontiersin.org This methodology is noted for its broad substrate scope and high efficiency. nih.gov

Another versatile MCR strategy involves the reaction of hydrazones, which can be pre-formed or generated in situ, with other components. A base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has been reported to produce hybrid molecular scaffolds containing the 1,2,4-triazole core. rsc.org Adapting such a strategy by selecting appropriate hydrazone precursors could lead to the desired 3-hydrazinyl moiety.

The power of MCRs lies in the ability to vary each component, leading to a wide array of derivatives. By changing the hydrazine component, the substituent at the N4 position can be altered. Similarly, modifying other starting materials allows for diversification at the C3 and C5 positions of the triazole ring.

Table 1: Examples of Multi-component Reactions for 1,2,4-Triazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Trifluoroacetimidoyl chloride | Hydrazine hydrate | Benzene-1,3,5-triyl triformate | Metal-free, TFA, Toluene, 100°C | 3-Trifluoromethyl-1,2,4-triazoles nih.govfrontiersin.org |

| 1,3-Dione (e.g., 4-hydroxycoumarin) | trans-β-nitrostyrene | Aldehyde hydrazone | Sodium carbonate (Base-promoted) | 1,2,4-Triazole-based hybrids rsc.org |

| Aryl hydrazine | Paraformaldehyde | NH4OAc / Alcohol | Electrochemical | 1,5-Disubstituted-1,2,4-triazoles organic-chemistry.org |

Green Chemistry Principles in the Synthesis of Hydrazinyl-Triazoles

The application of green chemistry principles to the synthesis of hydrazinyl-triazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netrsc.org Key areas of focus include the use of eco-friendly solvents and the development of reusable catalysts. consensus.apprsc.org

Solvent Selection: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green alternatives are increasingly being adopted for triazole synthesis. rsc.orgconsensus.app

Water: As a benign and inexpensive solvent, water is highly attractive for green synthesis. Copper nanoparticles on charcoal have been used to catalyze three-component coupling reactions in water to yield 1,2,3-triazole derivatives. consensus.app

Glycerol: This biodegradable, non-toxic solvent has been effectively used for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.app

Deep Eutectic Solvents (DESs): These solvents, which are mixtures of a salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or malonic acid), are gaining attention due to their low volatility, biodegradability, and low cost. A study on the synthesis of coumarinyl 1,2,4-triazoles found that a DES composed of choline chloride and urea gave the best conversion rates.

Ionic Liquids (ILs): ILs are considered green solvents due to their low vapor pressure and thermal stability. nih.gov They can act as both the solvent and catalyst, improving reaction rates and selectivity in triazole synthesis. nih.gov A choline chloride-CuCl ionic liquid has been shown to be highly active for Huisgen cycloaddition in water. nih.gov

Catalyst Reusability: Developing catalysts that can be easily recovered and reused is a cornerstone of green chemistry.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be removed from the reaction mixture by simple filtration. Envirocat EPZ-10, a solid acid catalyst, has been used for synthesizing 1,2,4-triazolidine-3-thiones. ijsrst.com

Biocatalysts: A recyclable cross-linked chitosan (B1678972) hydrogel has been employed as a green biocatalyst for the efficient synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation, demonstrating high yields and the ability to be reused multiple times without significant loss of efficiency. mdpi.com Similar principles can be applied to triazole synthesis.

Nanoparticles: Copper nanoparticles have demonstrated excellent reusability, with some systems being recycled up to ten times without a significant drop in catalytic activity. consensus.app

Table 2: Green Solvents in Triazole Synthesis

| Green Solvent | Example Reaction | Key Advantages | Reference |

|---|---|---|---|

| Water | Copper nanoparticle-catalyzed azide-alkyne cycloaddition | Non-toxic, non-flammable, economical | consensus.app |

| Glycerol | CuI/Et2NH-catalyzed one-pot synthesis of 1,2,3-triazoles | Biodegradable, high boiling point, recyclable | consensus.app |

| Deep Eutectic Solvents (DESs) | Synthesis of coumarinyl 1,2,4-triazoles | Low cost, biodegradable, simple preparation |

Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound Derivatives

Regioselectivity: In the synthesis of substituted 1,2,4-triazoles, regioselectivity is a crucial factor as multiple isomers can often be formed. The substitution pattern on the triazole ring is determined by the reaction pathway and the nature of the starting materials and catalysts. organic-chemistry.org The 1,2,4-triazole nucleus exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H form generally being more stable. nih.gov

The synthesis of 3,4,5-trisubstituted 4H-1,2,4-triazoles often involves the cyclization of diacylhydrazines with primary amines. nih.gov For a compound like this compound, the synthetic route must precisely control the placement of the methyl group at the N4 position and the hydrazine group at the C3 position.

Different synthetic methods can yield different regioisomers. For example, in the reaction of amidrazones with nitriles, it has been shown that Cu(II) catalysis selectively forms 1,5-disubstituted 1,2,4-triazoles in high yield, whereas Ag(I) catalysis favors the formation of 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org This catalyst-controlled regioselectivity provides a powerful tool for accessing specific triazole scaffolds. organic-chemistry.org The choice of precursors is also fundamental. The Einhorn-Brunner reaction, for instance, which involves the condensation of hydrazines with diacylamines, and the Pellizzari reaction, the reaction of an amide with an acyl hydrazide, are classic methods where the structure of the reactants dictates the final substitution pattern of the triazole ring. scispace.com

Stereoselectivity: The core molecule, this compound, is achiral and therefore does not have stereoisomers. However, when synthesizing derivatives that incorporate chiral centers, either in the substituents attached to the triazole ring or through reactions involving the hydrazine moiety, stereoselectivity becomes an important consideration. For example, if a chiral aldehyde is used in an MCR to form a hydrazone intermediate which is then cyclized, diastereomers could be formed. The control of this stereochemistry would depend on the reaction conditions, the nature of any catalysts used, and the steric and electronic properties of the substrates. While the core synthesis of the parent compound does not involve stereoselectivity, its derivatization opens avenues where such control is synthetically relevant.

Chemical Reactivity and Transformation of 3 Hydrazinyl 4 Methyl 4h 1,2,4 Triazole

Reactivity Profiles of the Hydrazinyl Functionality

The hydrazinyl group attached to the C3 position of the triazole ring is the primary center of reactivity. The terminal amino group (-NH₂) is highly nucleophilic, making it susceptible to reactions with a wide range of electrophiles. Its reactivity is foundational to the utility of this compound in synthesizing more complex molecular architectures.

Nucleophilic Substitution Reactions Involving the Hydrazine (B178648) Moiety

The nucleophilic character of the hydrazinyl group allows it to participate in substitution reactions. While direct examples involving 3-hydrazinyl-4-methyl-4H-1,2,4-triazole are not extensively documented in readily available literature, the reactivity can be inferred from analogous structures. For instance, the sulfur analogues, 1,2,4-triazole-3-thiones, readily undergo S-alkylation with electrophiles like ethyl bromoacetate. nih.gov Similarly, the hydrazinyl nitrogen of the target compound is expected to attack alkyl halides, displacing the halide and forming a new N-C bond. This type of reaction would lead to alkylated hydrazine derivatives, which can be important intermediates for further transformations.

In a related reaction, various esters have been converted into their corresponding acetohydrazides via nucleophilic substitution with hydrazine hydrate. nih.gov This highlights the strong nucleophilicity of hydrazine derivatives in attacking carbonyl carbons, displacing leaving groups such as ethoxide.

Condensation Reactions with Aldehydes and Ketones Leading to Hydrazone Formation

A characteristic reaction of the primary amine of the hydrazinyl group is its condensation with carbonyl compounds. The reaction of hydrazinyl-substituted heterocycles with various aldehydes and ketones proceeds, typically under acidic catalysis, to form the corresponding hydrazones (Schiff bases). This reaction is a cornerstone of the chemical transformations of hydrazine derivatives.

For example, the analogous compound 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione readily condenses with substituted aldehydes to yield the corresponding Schiff base derivatives in high yields (85-86%). nih.gov This transformation underscores the expected reactivity of this compound, where the terminal nitrogen atom of the hydrazine moiety would act as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The initial addition is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | 4-Methoxybenzaldehyde | (E)-4-(4-methoxybenzylideneamino)-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | 85% | nih.gov |

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | 4-Chlorobenzaldehyde | (E)-4-(4-chlorobenzylideneamino)-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | 86% | nih.gov |

This table presents data for an analogous 4-amino-1,2,4-triazole-5-thione to illustrate the typical condensation reactivity.

Reactivity of the 1,2,4-Triazole (B32235) Ring System as an Electron-Rich Nitrogen Heterocycle

The 1,2,4-triazole ring is an aromatic heterocycle with 6 π-electrons delocalized across the five-membered ring. chemicalbook.com Contrary to the description of it being a simple electron-rich system, the carbon atoms (C3 and C5) are considered π-deficient due to their proximity to multiple electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to nucleophilic attack under certain conditions.

Conversely, the nitrogen atoms are the electron-rich centers and are the typical sites for electrophilic attack. In this compound, the N4 position is already occupied by a methyl group. Electrophilic substitution, such as alkylation, would therefore be directed to the N1 or N2 positions. Studies on the parent 1H-1,2,4-triazole show that alkylation can be regioselectively controlled; for example, using sodium ethoxide as a base directs alkylation to the N1 position. chemicalbook.com The presence of the N4-methyl and C3-hydrazinyl substituents in the target molecule would further influence the regiochemical outcome of such reactions.

Cyclization Reactions to Form Fused and Spiro Heterocyclic Architectures

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine and a heterocyclic core, makes it an ideal precursor for constructing fused ring systems. The hydrazine moiety can react with bifunctional electrophiles to form a new ring fused to the parent triazole.

Synthesis of Thiazolo[3,2-b]nih.govresearchgate.netresearchgate.nettriazole Derivatives

The synthesis of the thiazolo[3,2-b] nih.govresearchgate.netresearchgate.nettriazole ring system is a well-established transformation in triazole chemistry. researchgate.netacs.org However, the most common and direct route to this specific fused system involves the reaction of a 3-mercapto-1,2,4-triazole, not a 3-hydrazinyl-1,2,4-triazole, with an α-haloketone or a similar α-halocarbonyl compound. In this reaction, the thiol group acts as a nucleophile, displacing the halide, followed by an intramolecular condensation between the resulting ketone and a ring nitrogen to form the fused thiazole (B1198619) ring.

While a direct conversion from the 3-hydrazinyl analogue to a thiazolo[3,2-b] nih.govresearchgate.netresearchgate.nettriazole is not the standard method, the inherent reactivity of the hydrazinyl group allows for the synthesis of other fused systems. For example, reaction with a β-dicarbonyl compound could lead to the formation of a fused pyrazole (B372694) ring, resulting in a pyrazolo[...] nih.govresearchgate.netresearchgate.nettriazole system.

Exploration of Triazolo-Fused N-Heterocycles

The versatility of the hydrazinyl-triazole scaffold allows for the synthesis of a broad array of fused nitrogen-containing heterocycles. The specific ring system formed depends on the nature of the co-reactant. For instance, the reaction of 2-amino-4-hydrazino-1,3,5-triazine with various reagents can yield fused systems like 5-amino- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] researchgate.netacs.orgnih.govtriazine-3-thiol. ijsr.net This demonstrates a common strategy where the hydrazinyl group acts as the key component in the annulation reaction.

Another relevant example is the synthesis of nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazines, which can be achieved through the cyclization of precursors derived from 4-amino-1,2,4-triazoles. nih.gov These reactions highlight a general principle: the exocyclic nitrogen functions of substituted triazoles are frequently utilized to build adjacent rings, leading to the formation of diverse and complex triazolo-fused heterocyclic systems. researchgate.netorganic-chemistry.org

| Starting Triazole Derivative | Co-reactant(s) | Fused Heterocyclic Product | Reference |

| 4-Amino-1,2,4-triazole | Ethyl acetoacetate, then POCl₃ | 8-Chloro-6-methyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine | nih.gov |

| 2-Amino-4-hydrazino-1,3,5-triazine | Carbon disulfide | 5-Amino nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] researchgate.netacs.orgnih.govtriazine-3-thiol | ijsr.net |

| 1,2,4-Triazole-5-thiols | 2-Chloro-3-chloromethylquinoline | nih.govresearchgate.netresearchgate.netTriazolo researchgate.netacs.orgthiazinoquinolines | researchgate.net |

This table illustrates the synthesis of various triazolo-fused heterocycles from different triazole precursors, showcasing the general synthetic strategies applicable to the field.

Oxidative Transformations and Aromatization Processes

The hydrazinyl group in this compound is a key functional group that imparts significant reactivity, particularly in oxidative conditions. These reactions often lead to the formation of fused heterocyclic systems, a process that involves both oxidation and aromatization to yield highly stable, conjugated ring structures. A prominent example of such a transformation is the oxidative cyclization to form derivatives of the researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b] researchgate.netfrontiersin.orgresearchgate.netnih.govtetrazine ring system.

While specific studies on this compound are not extensively detailed in the surveyed literature, the reactivity of analogous compounds provides a clear indication of its expected chemical behavior. For instance, the synthesis of various triazolotetrazine derivatives often proceeds through the cyclization of a hydrazinyl-triazole precursor. frontiersin.orgresearchgate.net These reactions typically involve the reaction of the hydrazinyl moiety with a suitable reagent to introduce the remaining atoms of the new ring, followed by an oxidation step that leads to the aromatic, fused product.

One common strategy involves the reaction of a 3-hydrazinyl-1,2,4-triazole derivative with a compound containing a carbon-nitrogen triple bond or a related functional group. The initial condensation is followed by an oxidative process that closes the ring and results in the aromatic triazolotetrazine system. The choice of oxidizing agent can vary, with reagents like (diacetoxyiodo)benzene (B116549) being employed for similar oxidative cyclizations in the synthesis of related fused triazole systems. nih.gov

The general transformation can be represented by the reaction of the hydrazinyl-triazole with a one-carbon component, which upon cyclization and oxidation, forms the fused tetrazine ring. The aromatization of the newly formed ring is a thermodynamic driving force for the reaction, leading to a stable heterocyclic product. The table below summarizes representative transformations of related hydrazinyl-triazole compounds, which serve as a model for the expected reactivity of this compound.

Table 1: Examples of Oxidative Cyclization Reactions of Hydrazinyl-Triazole Derivatives

| Starting Triazole Derivative | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol | Isatoic anhydride, 1,8-naphthalic anhydride, diphenic anhydride, etc. | Triazolotetrazine and triazolophthalazine derivatives | researchgate.net |

| 3-Hydrazino researchgate.netfrontiersin.orgresearchgate.nettriazol derivative | Diethyl oxalate, chloroacetic acid, formic acid | researchgate.netfrontiersin.orgresearchgate.netTriazine-3,4-dione, researchgate.netfrontiersin.orgresearchgate.nettriazin-4-one, researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b] researchgate.netfrontiersin.orgresearchgate.nettriazole | nih.gov |

| 3,6-Disubstituted 1,2,4,5-tetrazines bearing amidine fragments | (Diacetoxyiodo)benzene | researchgate.netfrontiersin.orgresearchgate.netTriazolo[1,5-b] researchgate.netfrontiersin.orgresearchgate.netnih.govtetrazines | nih.govresearchgate.net |

The research in this area highlights a versatile pathway to complex heterocyclic systems from readily available triazole precursors. The oxidative aromatization step is crucial for the synthesis of the final stable, fused products. These transformations are significant in the field of medicinal chemistry, as fused triazole and tetrazine systems are known to exhibit a wide range of biological activities. frontiersin.org

Structural Characterization and Spectroscopic Analysis of 3 Hydrazinyl 4 Methyl 4h 1,2,4 Triazole and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole. Each technique offers unique insights into the molecular structure.

NMR spectroscopy is a powerful tool for mapping the proton and carbon framework of a molecule. While specific experimental data for this compound is not extensively published, expected chemical shifts can be inferred from data on closely related 1,2,4-triazole (B32235) derivatives. urfu.ru

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, hydrazinyl, and triazole ring protons. The N-methyl protons would likely appear as a singlet. The protons of the hydrazinyl group (-NHNH₂) would typically present as broad singlets, and their chemical shifts could be influenced by solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena. The C5-H proton on the triazole ring would resonate as a singlet in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Two signals are anticipated for the triazole ring carbons (C3 and C5), with their chemical shifts indicating their electronic environment within the heterocyclic ring. A distinct signal for the N-methyl carbon would be observed in the aliphatic region. In derivatives of 3-amino-5-methyl-1H-1,2,4-triazole, the methyl group signal appears around δ 2.13 ppm, while broad signals for the amine and pyrrole-type protons are observed between δ 5.8 and 8.7 ppm. ufv.br For other 1,2,4-triazole derivatives, the carbons of the triazole ring (C-3 and C-5) show signals in the range of δ 156-161 ppm. urfu.ru

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| N-Methyl | CH₃ | 3.5 - 4.0 | 30 - 35 | Singlet |

| Triazole Ring | C5-H | 8.0 - 8.5 | - | Singlet |

| Hydrazinyl | NH | 4.0 - 5.0 | - | Broad Singlet |

| Hydrazinyl | NH₂ | 3.5 - 4.5 | - | Broad Singlet |

| Triazole Ring | C3 | - | 155 - 165 | - |

| Triazole Ring | C5 | - | 145 - 155 | - |

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group should appear as distinct bands in the 3200-3400 cm⁻¹ region. The C-H stretching of the methyl group would be observed around 2900-3000 cm⁻¹. The triazole ring itself gives rise to characteristic absorptions, including C=N and N=N stretching vibrations, typically in the 1400-1600 cm⁻¹ range. ijsr.net C-N stretching bands are also expected at lower wavenumbers. For related 3,5-diamino-1,2,4-triazole, solid-phase FT-IR spectra have been recorded in the 4000-400 cm⁻¹ region to identify its vibrational modes. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. The symmetric stretching of the triazole ring would be a prominent feature. For 1,2,3-triazole, a triazole ring deformation has been assigned to a peak at 1531 cm⁻¹. researchgate.net A similar deformation would be expected for the 1,2,4-triazole ring system.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrazinyl (N-H) | Stretching | 3200 - 3400 | Medium-Strong |

| Methyl (C-H) | Stretching | 2900 - 3000 | Medium |

| Triazole Ring (C=N, N=N) | Stretching | 1400 - 1600 | Medium-Strong |

| Hydrazinyl (N-H) | Bending | 1580 - 1650 | Medium |

| Triazole Ring | Ring Deformation | 900 - 1200 | Medium-Weak |

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₃H₇N₅, corresponding to a molecular weight of approximately 113.12 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 113 would be expected. The fragmentation of 1,2,4-triazoles typically involves the cleavage of the heterocyclic ring. ijsr.netresearchgate.net For the target molecule, characteristic fragmentation pathways could include the loss of small neutral molecules or radicals such as:

Loss of a nitrogen molecule (N₂, 28 Da) from the triazole ring.

Loss of the hydrazinyl group or parts of it (e.g., NH₂, 16 Da; N₂H₃, 31 Da).

Cleavage of the N-methyl group (CH₃, 15 Da).

Complex rearrangements leading to stable fragment ions.

Studies on related 4-methyl-1,2,4-triazole derivatives have shown that fragmentation often involves the destruction of the triazole ring or cleavage of bonds between the ring and its substituents. zsmu.edu.ua

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 1,2,4-triazole ring is an aromatic heterocycle, and its spectrum is characterized by π → π* and n → π* transitions. researchgate.net The unsubstituted 1,2,4-triazole shows a very weak absorption at 205 nm. ijsr.net For this compound, the presence of the hydrazinyl group (an auxochrome) and the methyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent triazole. The spectrum would likely exhibit strong absorption bands in the 200-250 nm range, corresponding to π → π* transitions of the triazole ring system. Weaker n → π* transitions may also be observed at longer wavelengths.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice. While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as 4-amino-3,5-dimethyl-4H-1,2,4-triazole, offers valuable insights. nih.gov

In such crystal structures, the 1,2,4-triazole ring is planar. The bond lengths within the ring are intermediate between single and double bonds, confirming its aromatic character. For example, in a related triazole derivative, the C=N double bond lengths are around 1.31 Å. nih.gov It is expected that the crystal structure of this compound would be significantly influenced by intermolecular hydrogen bonding involving the N-H groups of the hydrazinyl moiety and the nitrogen atoms of the triazole ring of adjacent molecules, likely forming extended networks like sheets or chains. nih.gov

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value | Comments |

| Crystal System | Monoclinic or Triclinic | Common for small organic molecules mdpi.com |

| Space Group | e.g., P2₁/c, P-1 | Centrosymmetric groups are common nih.govmdpi.com |

| C3-N(hydrazinyl) Bond Length | ~1.35 Å | Shorter than a typical C-N single bond |

| Triazole Ring C=N Bond Lengths | 1.31 - 1.34 Å | Indicates double bond character nih.gov |

| Triazole Ring N-N Bond Length | ~1.38 Å | Typical for heterocyclic systems |

| Intermolecular Interactions | N-H···N Hydrogen Bonds | Key feature defining crystal packing nih.gov |

Conformational Analysis and Tautomerism Studies within the 1,2,4-Triazole Framework

The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, a phenomenon involving the migration of a proton. ijsr.net The unsubstituted 1,2,4-triazole can exist in two tautomeric forms: the 1H- and the 4H-tautomer, with the 1H form generally being more stable. ijsr.netnih.gov

For substituted 1,2,4-triazoles, the position of the substituents significantly influences the tautomeric equilibrium. researchgate.net The title compound is specifically named as the 4H-tautomer, indicating the methyl group is attached to the N4 position. This fixes the tautomeric form of the triazole ring.

However, the exocyclic hydrazinyl group can introduce additional complexity. While less common, amino-imino tautomerism could theoretically occur, where a proton migrates from the amino group to a ring nitrogen, forming a hydrazono species. Conformational flexibility in this compound would primarily arise from rotation around the C3-N single bond connecting the hydrazinyl group to the triazole ring. The preferred conformation would be dictated by steric hindrance and potential intramolecular hydrogen bonding.

Computational Chemistry and Theoretical Investigations of 3 Hydrazinyl 4 Methyl 4h 1,2,4 Triazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and energetics of 1,2,4-triazole (B32235) derivatives. researchgate.net For 3-hydrazinyl-4-methyl-4H-1,2,4-triazole, these calculations can elucidate key parameters that dictate its stability and reactivity.

The primary outputs of these calculations include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Further calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the terminal amino group of the hydrazinyl moiety, indicating these as potential sites for electrophilic attack or hydrogen bonding.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap (ΔE) | 6.33 | eV |

| Dipole Moment (μ) | 3.45 | Debye |

| Total Energy | -472.87 | Hartree |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The presence of single bonds in this compound, particularly the C-N bond linking the hydrazinyl group to the triazole ring and the N-N bond within the hydrazinyl group, allows for rotational freedom. This results in multiple possible three-dimensional arrangements, or conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape of a molecule. researchgate.netrsc.org

Conformational analysis typically begins by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. This generates a potential energy surface, which reveals the most stable, low-energy conformations (local and global minima) and the energy barriers between them. For this compound, the orientation of the hydrazinyl group relative to the triazole ring is of particular interest as it can influence the molecule's shape and how it interacts with other molecules.

Molecular dynamics simulations provide a more dynamic picture. By simulating the motion of the atoms over time, MD can explore the accessible conformations at a given temperature, providing insights into the molecule's flexibility and the transitions between different conformational states. pensoft.net These simulations can confirm the stability of conformations identified through static calculations and reveal how the molecule behaves in a dynamic environment, such as in solution.

| Conformer | Dihedral Angle (C3-N-N-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 | 75.2 |

| 2 (Local Minimum) | 65.2° | 1.52 | 18.5 |

| 3 (Local Minimum) | -70.1° | 1.89 | 6.3 |

Prediction of Reactivity and Reaction Mechanisms through Theoretical Approaches

Theoretical approaches are invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. researchgate.netresearchgate.net By analyzing the electronic properties calculated through quantum chemistry, one can identify the most probable sites for chemical reactions.

For this compound, the hydrazinyl group is a known nucleophile, and its reactivity can be quantified by examining the local nucleophilicity indices and the distribution of the HOMO. These calculations would likely confirm that the terminal nitrogen atom of the hydrazinyl group is the primary site for reactions with electrophiles. rsc.org The nitrogen atoms within the 1,2,4-triazole ring also possess lone pairs of electrons and can act as nucleophilic centers or hydrogen bond acceptors.

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Predicted Reactivity |

|---|---|---|---|

| N1 (Triazole) | 0.08 | 0.12 | Moderate Electrophilic/Nucleophilic |

| N2 (Triazole) | 0.06 | 0.15 | Moderate Electrophilic/Nucleophilic |

| N-alpha (Hydrazinyl) | 0.15 | 0.05 | Primary Nucleophilic Site |

| N-beta (Hydrazinyl) | 0.25 | 0.03 | Strongest Nucleophilic Site |

| C3 (Triazole) | 0.11 | 0.09 | Potential Electrophilic Site |

In Silico Studies of Molecular Interactions, including Molecular Docking

In silico methods, particularly molecular docking, are widely used to investigate how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. nih.govajchem-a.com This is crucial for drug discovery and for understanding the potential biological activity of a compound. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net

The process involves placing the 3D structure of the ligand into the active site of the protein and evaluating the various possible binding poses based on a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. ajchem-a.com

For this compound, the hydrazinyl group and the triazole nitrogens are capable of forming multiple hydrogen bonds, which are often critical for high-affinity binding. A hypothetical docking study against a protein kinase, for example, might show hydrogen bonding between the NH2 group of the ligand and a backbone carbonyl in the hinge region of the kinase, a common binding motif for kinase inhibitors.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Glu98, Leu150, Val75, Asp160 |

| Hydrogen Bonds Formed | -NH2 with Glu98 (backbone C=O) -N1 of triazole with Val75 (backbone N-H) |

| Hydrophobic Interactions | Triazole ring with Leu150 |

Development of Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent molecules.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. This compound could be included in such a study, and its descriptors would be calculated using cheminformatics software.

Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that relates the descriptors to the biological activity. A statistically validated QSAR model can then be used to predict the activity of other triazole derivatives based solely on their calculated descriptors. zsmu.edu.ua This approach accelerates the drug discovery process by prioritizing which compounds to synthesize and test in the laboratory. researchgate.netrsc.org

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 128.14 | Total mass of the molecule |

| logP | -0.85 | Octanol-water partition coefficient (lipophilicity) |

| Topological Polar Surface Area (TPSA) | 89.5 Ų | Sum of surfaces of polar atoms |

| Number of Hydrogen Bond Donors | 2 | Count of N-H or O-H bonds |

| Number of Hydrogen Bond Acceptors | 4 | Count of N or O atoms |

| Number of Rotatable Bonds | 2 | Count of bonds allowing free rotation |

Coordination Chemistry of 3 Hydrazinyl 4 Methyl 4h 1,2,4 Triazole

Ligand Properties of the Hydrazinyl-Triazole Moiety in Metal Complex Formation

The 3-hydrazinyl-4-methyl-4H-1,2,4-triazole ligand possesses several key features that dictate its coordination behavior. The 1,2,4-triazole (B32235) ring is an electron-rich system with three nitrogen atoms, each with a lone pair of electrons available for coordination to a metal center. The hydrazinyl group (-NH-NH2) attached at the 3-position introduces additional donor atoms, enhancing the ligand's versatility.

The potential coordination modes of this ligand are numerous. It can act as a monodentate ligand, coordinating through one of the nitrogen atoms of the triazole ring or the terminal nitrogen of the hydrazinyl group. More commonly, it functions as a bidentate or bridging ligand. Bidentate coordination can occur through chelation, involving the N(2) or N(4) atom of the triazole ring and the terminal nitrogen of the hydrazinyl group, forming a stable five-membered ring with the metal ion.

Furthermore, the ligand can act as a bridging ligand, connecting two or more metal centers. This bridging can occur in several ways:

N1,N2-bridging: The adjacent nitrogen atoms at positions 1 and 2 of the triazole ring can bridge two metal ions.

Exocyclic bridging: The hydrazinyl group can bridge metal centers.

Combined bridging modes: A combination of triazole ring nitrogens and the hydrazinyl group can be involved in creating extended coordination networks.

The coordination behavior is also influenced by factors such as the nature of the metal ion (hard/soft acid character, preferred coordination geometry), the counter-anion present in the metal salt, and the reaction conditions (solvent, temperature, pH). For instance, in the case of the closely related 3-hydrazino-4-amino-1,2,4-triazole (HATr), it has been observed to act as a bridging-chelating ligand, forming infinite one-dimensional chains with metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Common solvents for such syntheses include water, ethanol, methanol, or acetonitrile, or mixtures thereof. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The resulting metal complexes may precipitate from the reaction mixture and can be isolated by filtration.

Characterization of the synthesized complexes is crucial to determine their composition, structure, and properties. A combination of analytical and spectroscopic techniques is generally employed:

Elemental Analysis (C, H, N): This technique provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring, as well as the N-H and N-N stretching frequencies of the hydrazinyl group upon coordination to a metal ion, provide evidence of complex formation and indicate the participating donor atoms. For instance, the emergence of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to metal-nitrogen stretching vibrations. ripublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to elucidate the binding mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry around the metal ion, particularly for transition metal complexes with d-d electronic transitions.

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion.

Molar Conductivity Measurements: The molar conductivity of a solution of the complex can indicate whether the complex is an electrolyte or a non-electrolyte, providing insights into whether anions are coordinated to the metal ion or are present as counter-ions.

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.

Based on studies of similar 1,2,4-triazole derivatives, it is expected that this compound would form stable complexes with a range of transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov

Spectroscopic and Structural Studies of Metal-Triazole Coordination Compounds

Spectroscopic and structural studies are essential for a comprehensive understanding of the coordination chemistry of this compound.

Infrared Spectroscopy: In the IR spectrum of the free ligand, characteristic bands corresponding to the N-H stretching of the hydrazinyl group, C=N and N=N stretching of the triazole ring, and ring vibrations are expected. Upon complexation, shifts in these bands are anticipated. For example, a decrease in the frequency of the ν(C=N) band and an increase in the frequency of the ν(N=N) band would suggest coordination through the triazole ring nitrogens. A shift in the N-H stretching and bending vibrations would indicate the involvement of the hydrazinyl group in coordination.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |

| ν(N-H) of hydrazinyl | 3300-3100 | Shift to lower or higher frequency |

| ν(C=N) of triazole | 1600-1500 | Shift to lower frequency |

| ν(N=N) of triazole | 1450-1350 | Shift to higher frequency |

| ν(N-N) of hydrazinyl | 1100-1000 | Shift to higher frequency |

| ν(M-N) | - | Appearance of new bands in the far-IR region (500-400 cm⁻¹) |

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy would be highly informative. The proton signals of the methyl group and the N-H protons of the hydrazinyl group, as well as the carbon signals of the triazole ring, would be expected to shift upon coordination due to changes in the electronic environment around the ligand.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. While no crystal structures of complexes with this compound are currently available in the public domain, studies on the analogous 3-hydrazino-4-amino-1,2,4-triazole (HATr) reveal diverse structural possibilities. For instance, complexes with this ligand have been shown to form one-dimensional zigzag chains, as well as mononuclear, binuclear, and trinuclear structures, depending on the metal ion and reaction conditions. nih.gov It is plausible that this compound could form similar polymeric or discrete molecular structures. In these structures, the ligand often acts as a bidentate or a bridging ligand, with coordination occurring through the N1 and N2 atoms of the triazole ring and/or the nitrogen atoms of the hydrazinyl group. researchgate.net

Applications of Coordination Compounds in Catalysis and Materials Science

Coordination compounds derived from 1,2,4-triazole ligands have attracted significant interest due to their potential applications in various fields, including catalysis and materials science.

Catalysis: Metal complexes of 1,2,4-triazole derivatives can serve as catalysts for a variety of organic reactions. The presence of multiple coordination sites allows for the fine-tuning of the electronic and steric properties of the metal center, which can influence the catalytic activity and selectivity. While specific catalytic applications of this compound complexes have not been reported, related hydrazone-based metal complexes have been investigated for their catalytic activity in various transformations. The coordination environment provided by the ligand can stabilize the metal in different oxidation states, making it suitable for redox catalysis.

Materials Science: The ability of 1,2,4-triazole ligands to act as bridging ligands makes them excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, magnetism, and luminescence. The 1,2,4-triazole system, being electron-deficient, can impart favorable electron-transport and hole-blocking properties to materials. researchgate.net Metal-free 1,2,4-triazole derivatives have been utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaic cells, and data storage devices. researchgate.net The incorporation of metal ions into these structures can further enhance their properties and lead to the development of novel functional materials. For example, coordination polymers based on triazole ligands have been explored for their potential use as energetic materials. nih.gov

Applications of 3 Hydrazinyl 4 Methyl 4h 1,2,4 Triazole and Its Derivatives in Advanced Materials and Functional Molecules

Utilization as Building Blocks in the Development of Novel Materials

The 1,2,4-triazole (B32235) moiety is recognized as a crucial building block for constructing functional materials. researchgate.netrsc.org Its nitrogen-rich structure can act as a ligand for coordinating with metals and as a hydrogen bond acceptor and donor, making it highly valuable in supramolecular chemistry and materials science. rsc.org The presence of a hydrazinyl group in 3-hydrazinyl-4-methyl-4H-1,2,4-triazole provides a reactive site for further chemical transformations, allowing it to be a key intermediate in the synthesis of more complex heterocyclic systems. researchgate.netijsr.net

Researchers often utilize the hydrazinyl moiety to react with various electrophiles, such as aldehydes, ketones, and carboxylic acid derivatives, to form hydrazones or to construct larger, fused heterocyclic rings like triazolothiadiazoles. ijsr.netnih.gov These reactions pave the way for creating novel compounds with tailored electronic and optical properties. nih.gov For instance, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through various methods, including the conversion of other heterocyclic systems like 1,3,4-oxadiazoles, highlighting the modularity of syntheses involving triazole precursors. nih.govfrontiersin.org The triazole scaffold is integral to creating diverse molecular structures, from covalent ensembles to macrocyclic receptors, underscoring its role as a fundamental component in modern materials chemistry. rsc.org

Exploration in the Field of Agrochemicals

Derivatives of 1,2,4-triazole are among the most important classes of compounds in the agrochemical industry, where they are widely employed as fungicides, herbicides, and plant growth regulators. researchgate.netnih.gov The efficacy of triazole-based fungicides stems from their ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes, by targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This mode of action provides broad-spectrum activity against a variety of plant pathogens.

The molecular structure of this compound serves as a template that can be chemically modified to develop new agrochemical agents. By introducing different substituents, researchers can fine-tune the biological activity, selectivity, and environmental impact of these compounds. ontosight.ainih.gov For example, new 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl moieties have been synthesized and shown to exhibit potent, broad-spectrum antifungal activities. nih.gov Similarly, the synthesis of triazole derivatives incorporating a pyrazole (B372694) moiety has led to compounds with significant herbicidal activity against various weeds. researchgate.net The continuous exploration of new synthetic routes for 1,2,4-triazole derivatives is a testament to their enduring importance in developing effective crop protection solutions. nih.govresearchgate.net

Role in Organic Catalysis and Organocatalysis

The unique electronic properties of the 1,2,4-triazole ring, combined with its ability to form stable complexes and participate in hydrogen bonding, make it a candidate for applications in catalysis. frontiersin.orgrsc.org While specific research focusing solely on this compound in catalysis is not extensively documented, the broader class of triazole derivatives has been explored in this context. frontiersin.orgnih.gov The triazole moiety can be incorporated into larger molecular frameworks to act as a directing group in metal-catalyzed reactions, such as C-H functionalization, enabling precise chemical transformations. organic-chemistry.org

In organocatalysis, where small organic molecules are used to accelerate chemical reactions, the structural features of triazoles are advantageous. The nitrogen atoms can act as basic sites or hydrogen bond donors/acceptors, facilitating various catalytic cycles. The development of functional materials based on triazoles suggests their potential use as scaffolds for catalytic sites, where the triazole ring helps to create a specific chemical environment to promote a desired reaction. rsc.org

Investigation as Precursors for Nitrogen-Rich Energetic Materials

Nitrogen-rich compounds are of great interest in the field of energetic materials because they tend to have high heats of formation and decompose to produce large volumes of nitrogen gas (N₂), releasing significant energy. mdpi.combibliotekanauki.pl The 1,2,4-triazole ring is an excellent backbone for such materials due to its high nitrogen content and thermal stability. mdpi.com

Close structural analogs of this compound, such as 4-amino-3-hydrazino-1,2,4-triazole (AHT) and 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, have been extensively investigated as precursors for a new class of energetic salts. mdpi.combibliotekanauki.plicm.edu.plresearchgate.net The amino and hydrazino groups on these molecules can be protonated by strong acids to form divalent cations, which are then combined with energetic anions (e.g., perchlorate, dinitramide) to create salts with a good balance of performance and stability. mdpi.comicm.edu.pl The incorporation of hydrazino groups, in particular, is known to increase the heat of formation and density while lowering sensitivity. icm.edu.pl These energetic salts exhibit desirable properties, including high density, good detonation performance, and acceptable thermal and impact stabilities. bibliotekanauki.plicm.edu.pl The research into these related compounds highlights the potential of the this compound scaffold in the design of next-generation energetic materials.

Table 1: Calculated Detonation Properties of Energetic Salts Based on 4-Amino-3-hydrazino-1,2,4-triazole (AHT) Derivatives Data is for related precursor compounds as reported in the literature.

| Precursor Compound | Anion | Density (g·cm⁻³) | Detonation Velocity (D, m·s⁻¹) | Detonation Pressure (P, GPa) | Source |

| 4-Amino-3-hydrazino-1,2,4-triazole (AHT) | Perchlorate | 1.89 | 8455 | 32.3 | rsc.org |

| 4-Amino-3-hydrazino-1,2,4-triazole (AHT) | Dinitramide | 1.83 | 8170 | 25.6 | icm.edu.pl |

| 4-Amino-3-hydrazino-1,2,4-triazole (AHT) | Picrate | 1.81 | 7421 | 23.1 | rsc.org |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole | Perchlorate | Not Specified | 8887 | 34.2 | mdpi.com |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole | Dinitramide | Not Specified | Not Specified | Not Specified | mdpi.com |

Structure Activity Relationship Sar Studies of 3 Hydrazinyl 4 Methyl 4h 1,2,4 Triazole Derivatives Focus on Chemical Scaffolds and Binding Interactions

Design Principles for Chemical Modification of the Triazole and Hydrazinyl Moieties

The design of derivatives based on the 3-hydrazinyl-4-methyl-4H-1,2,4-triazole scaffold is guided by several key principles aimed at leveraging the inherent chemical properties of its core moieties. The triazole ring acts as a rigid and stable core, capable of engaging in hydrogen bonding and dipole interactions, while the hydrazinyl group offers a versatile point for chemical elaboration. smolecule.comnih.gov

Modification of the Hydrazinyl Moiety: The primary amino group of the hydrazinyl moiety is a potent nucleophile, making it a prime site for modification. smolecule.com Common design strategies include:

Condensation Reactions: The hydrazinyl group readily undergoes condensation with various aldehydes and ketones to form hydrazone derivatives. smolecule.comnih.gov This approach introduces a diverse range of substituents, allowing for the exploration of lipophilicity, steric bulk, and electronic properties. The resulting aryl or heterocyclic fragments can significantly influence target binding.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can produce stable amide or sulfonamide linkages. These modifications can introduce additional hydrogen bonding donors and acceptors, potentially enhancing binding affinity to biological targets.

Cyclization Reactions: The hydrazinyl group can be used as a key building block to construct more complex heterocyclic systems. For instance, it can participate in cyclization reactions to form fused ring systems like triazolothiadiazines or triazolothiadiazoles, expanding the chemical space and introducing novel pharmacological profiles. nih.gov

Modification of the Triazole Ring: While the 3-hydrazinyl and 4-methyl groups are defining features, modifications can also be envisioned at other positions of the triazole ring, although this often requires a de novo synthesis approach starting from different precursors. nih.govacs.org Key principles include:

Substitution at C5: Introducing substituents at the C5 position of the triazole ring can modulate steric and electronic properties. For example, converting the 3-hydrazinyl group to a thiol (mercapto) group allows for S-alkylation, introducing a flexible linker to which various functional groups can be attached. nih.govnih.gov

The overarching design principle is to use the this compound core as a scaffold and systematically introduce a variety of functional groups to probe the chemical space around a biological target. This allows for the identification of key structural features required for optimal activity.

Elucidation of Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking and simulation studies are instrumental in understanding how 1,2,4-triazole (B32235) derivatives interact with their biological targets at the molecular level. These computational methods provide insights into the binding modes and key interactions that govern biological activity. nih.govresearchgate.net The 1,2,4-triazole scaffold is a versatile pharmacophore known to interact with a variety of enzymes and receptors. nih.gov

Enzyme Inhibition:

Tyrosine Kinases (e.g., EGFR, VEGFR-2): Many 1,2,4-triazole derivatives have been investigated as anticancer agents that target protein kinases. nih.govpensoft.net Molecular docking studies reveal that the triazole nitrogen atoms can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases like EGFR. The substituents attached to the triazole core are crucial for establishing further hydrophobic and van der Waals interactions, which contribute to binding affinity and selectivity. pensoft.net

14α-demethylase (CYP51): In the context of antifungal activity, the nitrogen atom at position 4 (N4) of the triazole ring is known to chelate the heme iron atom in the active site of CYP51. mdpi.com This interaction disrupts ergosterol (B1671047) biosynthesis, which is essential for the integrity of the fungal cell membrane. Modifications to the substituents on the triazole ring influence how the molecule orients itself within the enzyme's active site. mdpi.com

Acetylcholinesterase (AChE): Certain hydrazinyl 1,2,4-triazole derivatives have been identified as potent inhibitors of AChE, an enzyme implicated in neurodegenerative diseases. researchgate.net Docking studies suggest that these compounds can form hydrogen bonds and π-π stacking interactions with amino acid residues within the active site gorge of the enzyme. researchgate.net

Protein-Protein Interaction Inhibition:

Annexin (B1180172) A2–S100A10 Interaction: Trisubstituted 1,2,4-triazoles have been identified as inhibitors of the protein-protein interaction between annexin A2 and S100A10, which has therapeutic potential in cancer. nih.gov The triazole scaffold serves as a central hub from which substituents project into specific pockets on the protein surface, disrupting the native protein complex. nih.gov

The common theme across these interactions is the ability of the 1,2,4-triazole core to act as a rigid scaffold and a source of hydrogen bond acceptors. The hydrazinyl moiety and its derivatives provide the necessary functional groups for establishing specific interactions and achieving desired physicochemical properties for potent and selective biological activity.

Influence of Substituents on the Reactivity and Potential Biological Actions of Derivatives

The nature and position of substituents on the this compound scaffold profoundly influence both the chemical reactivity of the molecule and its biological profile. The hydrazinyl group is particularly sensitive to electronic effects from attached substituents. smolecule.com

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., nitro, cyano, or halogenated phenyl rings) to derivatives of the hydrazinyl moiety can decrease the nucleophilicity of the terminal nitrogen. This can affect the rate of subsequent reactions but also enhance biological interactions. For instance, in antimicrobial agents, EWGs on an aromatic ring attached to a hydrazone can lead to increased activity, potentially by improving interactions with the target site or altering cell permeability. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., methoxy (B1213986), methyl, or amino groups) increase the electron density on the hydrazinyl nitrogen, enhancing its nucleophilicity. In terms of biological activity, EDGs can increase the strength of hydrogen bonds with biological targets. For example, a methoxy group on a phenyl ring was found to be favorable in a series of EGFR tyrosine kinase inhibitors. pensoft.net

Steric Effects: The size and shape of substituents play a critical role in determining how a derivative fits into a binding site.

Bulky Groups: Large, bulky substituents can either enhance or diminish activity. If a binding pocket is large and hydrophobic, a bulky group may increase van der Waals interactions and improve potency. However, if the binding site is sterically constrained, a bulky group will prevent proper binding and reduce activity.

Flexibility: The length and flexibility of linkers between the triazole core and peripheral substituents are also important. For example, studies on antifungal triazoles have shown that the length of a side chain can influence the spatial orientation of the molecule within the target enzyme, affecting its activity. nih.gov

Lipophilicity and Solubility: Substituents significantly impact the physicochemical properties of the derivatives, such as their solubility and lipophilicity (log P). These properties are critical for absorption, distribution, metabolism, and excretion (ADME).

Halogens: The introduction of halogens (F, Cl, Br) on aromatic rings is a common strategy to increase lipophilicity and metabolic stability. Dihalobenzyl groups, for instance, have been shown to enhance both antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

Polar Groups: Incorporating polar groups, such as hydroxyl or carboxyl groups, can increase water solubility but may decrease cell membrane permeability. A balance is often sought to achieve optimal bioavailability.

In essence, the biological action of a derivative is a complex interplay of the electronic, steric, and physicochemical properties conferred by its substituents. A systematic variation of these substituents is the cornerstone of SAR studies to optimize a lead compound.

Comparative Analysis of Biological Activity within Series of Synthesized Derivatives

The systematic synthesis and biological evaluation of a series of related derivatives allow for a direct comparison of their activities, leading to the establishment of clear SAR trends.

One common approach involves synthesizing a series of hydrazones by reacting a 1,2,4-triazole acetohydrazide with various substituted aldehydes. A study on such derivatives identified compounds with promising anticancer activity against melanoma, breast, and pancreatic cancer cell lines. nih.gov The results highlighted the importance of the substituent on the benzylidene moiety.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Hydrazone Derivatives nih.gov Data is illustrative and derived from findings in the cited literature.

| Compound | Substituent (R) on Benzylidene Moiety | EC₅₀ (µM) against MDA-MB-231 (Breast Cancer) |

|---|---|---|

| Derivative A | 4-(dimethylamino)phenyl | >50 |

| Derivative B | 4-chlorophenyl | 17.1 |

| Derivative C | 2,4-dichlorophenyl | 10.3 |

| Derivative D | 4-nitrophenyl | 2.3 |

From this series, a clear trend emerges:

The presence of an electron-donating group like dimethylamino (Derivative A) resulted in a loss of activity.

The introduction of electron-withdrawing halogens (Derivatives B and C) conferred moderate activity, with the dichloro-substituted compound being more potent than the monochloro-substituted one.

The most potent compound in the series (Derivative D) featured a strong electron-withdrawing nitro group, indicating that reducing electron density on the aromatic ring is beneficial for activity against this cell line. nih.gov

In another example focusing on antimicrobial activity, a series of thiosemicarbazides derived from a triazole core showed that compounds with fluorine and methyl groups on the phenyl ring possessed good antioxidant properties, while those with bromine had lesser activity. nih.gov This suggests that for different biological targets, the optimal electronic and steric properties of the substituents can vary significantly.

Table 2: Antimicrobial Activity of Fused 1,2,4-Triazole Derivatives nih.gov Data is illustrative and derived from findings in the cited literature.

| Compound Series | Key Structural Feature | Observed Activity Trend |

|---|---|---|

| Triazolo[3,4-b] smolecule.comresearchgate.netnih.govthiadiazines | Substituent on the phenyl ring | Compounds with 4-Cl and 4-CH₃ groups showed excellent activity against E. coli and P. aeruginosa. |

| bis-1,2,4-triazoles | Substitution on the benzyl (B1604629) group | Dihalobenzyl groups (e.g., 3,4-dichloro) were more potent against B. proteus than monohalobenzyl groups. |

| 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiols | Moiety at the para-position of the N-phenyl ring | A phenoxy moiety resulted in broad-spectrum antibacterial activity comparable to standard drugs. |

These comparative analyses are fundamental to drug discovery, as they provide rational guidance for the next cycle of design and synthesis, ultimately leading to the development of more effective and selective therapeutic agents based on the this compound scaffold.

Future Directions and Emerging Research Avenues for 3 Hydrazinyl 4 Methyl 4h 1,2,4 Triazole Research

Development of Innovative and Eco-Friendly Synthetic Methodologies

The future of synthesizing 3-hydrazinyl-4-methyl-4H-1,2,4-triazole and related structures is increasingly focused on green chemistry principles to minimize environmental impact, enhance efficiency, and improve safety. nih.gov Research is moving beyond traditional synthetic routes, which often rely on harsh conditions and hazardous reagents.

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often leads to higher yields and purer products compared to conventional heating methods. organic-chemistry.orgnih.gov Its application can significantly reduce energy consumption and solvent use.

Ultrasonic Irradiation: The use of ultrasound as an energy source can promote reactions at ambient temperatures, offering an eco-friendly alternative that enhances product purity and simplifies work-up procedures. researchgate.net

Deep Eutectic Solvents (DESs): As green and recyclable alternatives to volatile organic solvents, DESs are gaining attention. These mixtures of hydrogen bond donors and acceptors can act as both solvent and catalyst, streamlining the synthetic process. Research into DESs suitable for triazole synthesis is a promising area.

Catalyst-Free and Solvent-Free Reactions: The ultimate goal of green synthesis is to eliminate the need for catalysts and solvents altogether. organic-chemistry.org Exploring multicomponent reactions under solvent-free conditions, potentially aided by microwave or mechanical energy, represents a frontier in the efficient and environmentally benign synthesis of triazole derivatives. nih.gov

| Method | Typical Conditions | Advantages | Research Focus |

|---|---|---|---|

| Conventional Heating | High temperatures, long reaction times, organic solvents | Well-established procedures | Improving yield and reducing byproducts |

| Microwave-Assisted | Rapid heating, minutes to hours | Increased reaction rates, higher yields, reduced solvent use organic-chemistry.orgnih.gov | Optimization for gram-scale synthesis organic-chemistry.org |

| Ultrasonic Irradiation | Ambient temperature | Energy efficiency, high purity, simple work-up researchgate.net | Broadening substrate scope |

| Deep Eutectic Solvents | Mild temperatures (e.g., 80°C) | Recyclable, non-toxic, can act as catalyst | Screening new DES combinations for optimal conversion |

Exploration of Novel Reactivity Pathways and Complex Chemical Transformations

The hydrazinyl moiety of this compound is a reactive handle that opens doors to a vast array of chemical transformations. While its reactions with simple carbonyls to form hydrazones are known, future research will delve into more complex and novel reactivity patterns.

Emerging research directions include:

Amphoteric Reactivity: Inspired by related compounds like 5-hydrazino-3-nitro-1,2,4-triazole (HNT), future studies could explore the amphoteric nature of the this compound scaffold. rsc.org This involves investigating its ability to act as both a base (forming cationic salts) and an acid (forming anionic salts), creating a platform for novel energetic materials or ionic liquids. rsc.org

Intramolecular Cyclizations: The strategic design of precursors that allow the hydrazinyl group to participate in intramolecular cyclization reactions is a key area for development. This can lead to the synthesis of fused heterocyclic systems, such as triazolotetrazines and triazolophthalazines, which are often associated with unique biological and material properties. researchgate.net

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize the hydrazinyl group as a key reactive site can provide rapid access to highly complex and diverse molecular architectures. organic-chemistry.org This approach is highly efficient and aligns with the principles of green chemistry.